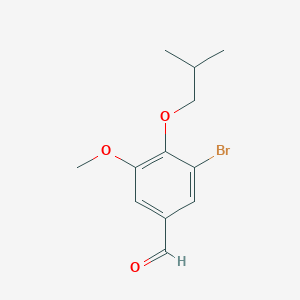

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde

Description

Chemical Name: 3-Bromo-4-isobutoxy-5-methoxybenzaldehyde

Molecular Formula: C₁₂H₁₅BrO₃

Molecular Weight: 287.16 g/mol

CAS Number: Available (stock quantity: 28g)

Purity: 95%

Storage Conditions: +4°C

This compound features a benzaldehyde backbone substituted with bromine (position 3), isobutoxy (position 4), and methoxy (position 5) groups. The isobutoxy group introduces steric bulk, while the electron-donating methoxy and electron-withdrawing bromine create a unique electronic profile. It is typically used in organic synthesis and pharmaceutical intermediate preparation .

Properties

IUPAC Name |

3-bromo-5-methoxy-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPWPNLQVJBLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isobutoxy-5-methoxybenzaldehyde typically involves the bromination of 4-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions usually involve ambient temperature and argon atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation: The major product is 3-Bromo-4-isobutoxy-5-methoxybenzoic acid.

Reduction: The major product is 3-Bromo-4-isobutoxy-5-methoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its aldehyde group.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxy-5-methoxybenzaldehyde depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through an electron transfer process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following analogs share the benzaldehyde core with bromine and alkoxy substituents but differ in substituent type, position, or additional functional groups:

Comparative Analysis

Substituent Effects

- Steric Influence: The isobutoxy group (tertiary alkoxy) in the target compound increases steric hindrance compared to the linear allyloxy group in the analog . This may reduce nucleophilic attack susceptibility at the aldehyde group.

Electronic Effects :

- The methoxy group (electron-donating) and bromine (electron-withdrawing) create a polarized aromatic ring, balancing activation and deactivation effects.

- In the fluorobenzyloxy analog , fluorine’s electronegativity enhances the electron-withdrawing character of the benzyloxy group, further deactivating the ring .

Reactivity :

- The allyloxy group’s unsaturated bond (C=C) may participate in conjugation or cycloaddition reactions, offering synthetic versatility absent in the saturated isobutoxy analog .

- The hydroxyl group in 5-bromo-4-fluoro-2-hydroxybenzaldehyde enables hydrogen bonding, increasing solubility in aqueous media compared to alkoxy-substituted analogs .

Physical Properties

Research Implications and Limitations

- Gaps in Data : Experimental data on solubility, melting points, and reaction kinetics are absent in the provided evidence, limiting mechanistic insights.

Biological Activity

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, emphasizing its applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C12H15BrO3

- Molecular Weight : 299.15 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have shown effectiveness against various bacterial strains. The introduction of bromine and methoxy groups in this compound may enhance its antibacterial properties by altering membrane permeability or inhibiting metabolic pathways.

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in metabolic processes. Notably, it may inhibit tyrosinase, an enzyme crucial for melanin production, which could have applications in skin whitening products.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Enzyme Interaction : By binding to active sites of enzymes like tyrosinase, it can inhibit their functions.

- Membrane Disruption : The hydrophobic nature of the isobutoxy group may facilitate interactions with lipid membranes, disrupting cellular integrity.

Case Studies

A study investigating the effects of various benzaldehyde derivatives found that those with halogen substitutions exhibited enhanced antimicrobial and cytotoxic properties compared to their unsubstituted counterparts. This suggests that the bromine atom in this compound plays a significant role in its biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.